molecular formula C8H12N2O B1623908 Piperidine, 1-(isocyanoacetyl)- CAS No. 67434-28-0

Piperidine, 1-(isocyanoacetyl)-

Cat. No. B1623908
CAS RN: 67434-28-0
M. Wt: 152.19 g/mol
InChI Key: XSSSWPVGBZLLBW-UHFFFAOYSA-N
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Patent
US05489583

Procedure details

48.7 g (570 mmol) of dry piperidine were added to 25.8 g (228 mmol) of ethyl isocyanoacetate in 200 ml of dry methanol, and the mixture was stirred at room temperature overnight. It was subsequently evaporated to dryness and crystallized from ether/isopropanol to give 33 g (=95% of theory) of pure N-isocyanoacetylpiperidine as beige solid.
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:7]([CH2:9][C:10](OCC)=[O:11])#[C-:8]>CO>[N+:7]([CH2:9][C:10]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:11])#[C-:8]

Inputs

Step One
Name
Quantity
48.7 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
25.8 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was subsequently evaporated to dryness
CUSTOM
Type
CUSTOM
Details
crystallized from ether/isopropanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](#[C-])CC(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.